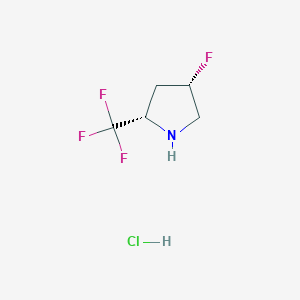

(2S,4S)-4-Fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2S,4S)-4-Fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride” is a chemical compound with the molecular formula C6H9ClF3NO2 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H10F3NO2.ClH/c1-13-6(12)5-2-4(3-11-5)7(8,9)10;/h4-5,11H,2-3H2,1H3;1H/t4-,5-;/m0./s1 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 219.59 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the sources I have access to .Scientific Research Applications

Fluoropolymers and Environmental Safety

Fluoropolymers, owing to their unique properties such as thermal, chemical, and biological stability, are extensively studied. These materials, including polytetrafluoroethylene (PTFE), demonstrate significant resistance to degradation and minimal bioavailability, suggesting a low environmental impact compared to other poly- and perfluoroalkyl substances (PFASs) (Henry et al., 2018).

Green Chemistry and Fluoroalkylation

Advancements in fluoroalkylation reactions, especially in aqueous media, highlight the growing interest in incorporating fluorinated functionalities into molecules for pharmaceuticals, agrochemicals, and materials science. The development of environment-friendly fluoroalkylation methods underlines the importance of fluorinated compounds in enhancing the properties of molecules while addressing environmental concerns (Song et al., 2018).

Toxicology and Environmental Impact of PFAS

The environmental and health risks associated with PFAS, including fluorinated alternatives to long-chain compounds, are critically reviewed. Despite their industrial benefits, concerns regarding their persistence, bioaccumulation, and potential toxicity call for rigorous assessment and the development of safer alternatives (Wang et al., 2019).

Analytical Techniques for Emerging Fluoroalkylether Substances

Recent research focuses on identifying and quantifying emerging fluoroalkylether compounds in environmental samples. Advancements in analytical techniques are crucial for understanding the distribution, fate, and effects of these substances, providing insights into the challenges of managing PFAS pollution (Munoz et al., 2019).

Drug Discovery and Pyrrolidine Derivatives

The pyrrolidine scaffold, a core structure in many biologically active compounds, is pivotal in medicinal chemistry. Fluorinated pyrrolidine derivatives, by virtue of their enhanced stability and unique properties, could be significant in the development of new therapeutic agents, illustrating the broader applicability of fluorinated nitrogen heterocycles in drug discovery (Li Petri et al., 2021).

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S,4S)-4-fluoro-2-(trifluoromethyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F4N.ClH/c6-3-1-4(10-2-3)5(7,8)9;/h3-4,10H,1-2H2;1H/t3-,4-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYPTFVDRSVIGM-MMALYQPHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(F)(F)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(F)(F)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-chloro-6-fluorobenzamide](/img/structure/B2631652.png)

![Methyl 4-[(2-hydroxyethyl)amino]oxane-4-carboxylate hydrochloride](/img/structure/B2631653.png)

![(2As,8aR)-1,2,2a,8a-tetrahydrocyclobuta[b]chromen-8-one](/img/structure/B2631654.png)

![2-[(2-Methylpropyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B2631658.png)

![1-(3-methoxyphenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2631664.png)